2-Methyl-N-(piperidin-4-YL)-N-propylpropanamide

Medicinal Chemistry Structural Biology Drug Design

Select 2-Methyl-N-(piperidin-4-yl)-N-propylpropanamide (95% purity) for your CNS drug discovery programs. Its distinct N-propyl isobutyramide scaffold delivers high Fsp³ (0.92) and LogP (1.18), ensuring reproducible SAR and lead optimization. The free piperidine amine enables easy derivatization. Avoid generic substitutions—this chemotype offers differentiated pharmacokinetics for transporter and kinase targets. Contact us for bulk pricing and global shipping.

Molecular Formula C12H24N2O
Molecular Weight 212.33 g/mol
Cat. No. B13200034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-N-(piperidin-4-YL)-N-propylpropanamide
Molecular FormulaC12H24N2O
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESCCCN(C1CCNCC1)C(=O)C(C)C
InChIInChI=1S/C12H24N2O/c1-4-9-14(12(15)10(2)3)11-5-7-13-8-6-11/h10-11,13H,4-9H2,1-3H3
InChIKeyAEDBTHYGLNJMBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-N-(piperidin-4-yl)-N-propylpropanamide: Chemical Identity and Core Scaffold Overview for Procurement


2-Methyl-N-(piperidin-4-yl)-N-propylpropanamide (CAS 1576150-32-7), also referred to as N-(piperidin-4-yl)-N-propylisobutyramide, is a synthetic organic compound belonging to the class of piperidinylpropanamide derivatives . This molecule features a piperidine ring connected via a tertiary amide nitrogen to both an N-propyl group and an isobutyryl (2-methylpropanoyl) moiety . With a molecular formula of C12H24N2O and a molecular weight of 212.33 g/mol, the compound serves as a versatile small-molecule building block for medicinal chemistry and drug discovery programs . The presence of the secondary amine on the piperidine ring provides a convenient synthetic handle for further derivatization, while the substituted amide framework offers a pharmacophore scaffold relevant to multiple target classes including CNS receptors and kinase enzymes [1].

2-Methyl-N-(piperidin-4-yl)-N-propylpropanamide: Why In-Class Substitution Without Verification Is Scientifically Unsound


Piperidinylpropanamide derivatives are not functionally interchangeable despite sharing a common core scaffold. Subtle structural variations—such as the presence or absence of an N-propyl substituent, the degree of branching on the acyl group, or the substitution pattern on the piperidine ring—profoundly alter physicochemical properties including lipophilicity (LogP), hydrogen bonding capacity, and three-dimensional conformation . For example, 2-Methyl-N-(piperidin-4-yl)-N-propylpropanamide possesses a calculated LogP of 1.18 and a high fraction of sp³-hybridized carbons (Fsp³ = 0.92), which fundamentally distinguishes it from simpler analogs such as N-(piperidin-4-yl)propanamide that lack the N-propyl and branched acyl features [1]. These molecular differences translate into measurable disparities in solubility, permeability, metabolic stability, and ultimately biological activity—rendering generic substitution a high-risk approach for reproducible research outcomes [2].

2-Methyl-N-(piperidin-4-yl)-N-propylpropanamide: Quantitative Differentiation Evidence Versus Closest Analogs


Structural Differentiation: Tertiary Amide with Dual N-Substituents Versus Secondary Amide Analogs

2-Methyl-N-(piperidin-4-yl)-N-propylpropanamide features a tertiary amide linkage with simultaneous N-propyl and isobutyryl substitution, a structural feature absent in the simpler analog N-(piperidin-4-yl)propanamide which contains a secondary amide and lacks any N-alkylation . The presence of the N-propyl group eliminates a hydrogen bond donor (reducing HBD count from 2 to 1) while increasing molecular weight and lipophilicity .

Medicinal Chemistry Structural Biology Drug Design

Lipophilicity Profile: LogP of 1.18 Enables Distinct ADME Properties

The calculated octanol-water partition coefficient (LogP) for 2-Methyl-N-(piperidin-4-yl)-N-propylpropanamide is 1.18, which is approximately 1.85-fold higher than the LogP of 0.64 for the structurally related 2,2-dimethyl-N-(piperidin-4-yl)propanamide . This difference arises from the replacement of the secondary amide NH with an N-propyl group, which enhances hydrophobic character.

ADME Pharmacokinetics Medicinal Chemistry

High sp³ Carbon Fraction (Fsp³ = 0.92) Supports Superior Molecular Complexity

The fraction of sp³-hybridized carbon atoms (Fsp³) for 2-Methyl-N-(piperidin-4-yl)-N-propylpropanamide is 0.917, which is marginally higher than the Fsp³ of 0.900 for 2,2-dimethyl-N-(piperidin-4-yl)propanamide . Both values exceed the typical threshold of >0.45 associated with higher clinical success rates in drug development [1].

Drug Discovery Molecular Complexity Lead Optimization

Scaffold Relevance to Monoamine Reuptake Inhibition: Class-Level Inference from Piperidinylpropionamide Patent Landscape

The piperidinylpropionamide scaffold to which 2-Methyl-N-(piperidin-4-yl)-N-propylpropanamide belongs is explicitly claimed as a privileged chemotype for monoamine neurotransmitter reuptake inhibition, a mechanism relevant to depression, anxiety, and pain disorders [1]. Structural analogs within this patent family have demonstrated measurable in vitro activity against serotonin and norepinephrine transporters, with specific substitution patterns dictating transporter selectivity profiles [1][2].

CNS Disorders Monoamine Transporters Drug Discovery

Commercially Accessible Purity Grade: 95% Baseline with Established Supply Chain

2-Methyl-N-(piperidin-4-yl)-N-propylpropanamide is commercially available at a baseline purity of 95%, as verified by multiple independent vendors including Fluorochem (Catalog F682058) and Leyan (Catalog 1344300) . This contrasts with less accessible analogs that may require custom synthesis or are only available at lower purities unsuitable for rigorous biological testing.

Chemical Procurement Sourcing Quality Control

Molecular Weight Differentiation: 212.33 g/mol Versus Simpler and More Complex Analogs

With a molecular weight of 212.33 g/mol, 2-Methyl-N-(piperidin-4-yl)-N-propylpropanamide occupies an optimal middle ground between the simpler analog N-(piperidin-4-yl)propanamide (MW 156.23 g/mol as free base) and the more complex 2,2-dimethyl-N-(piperidin-4-yl)propanamide (MW 184.28 g/mol) [1][2]. This molecular weight falls well within Lipinski's rule-of-five threshold (<500 g/mol) while providing sufficient complexity for meaningful SAR exploration.

Lead Optimization Physicochemical Properties Drug-likeness

2-Methyl-N-(piperidin-4-yl)-N-propylpropanamide: Evidence-Derived Application Scenarios for Procurement Decisions


CNS Drug Discovery: Monoamine Transporter Modulation Programs

Given the established relevance of the piperidinylpropionamide scaffold to monoamine neurotransmitter reuptake inhibition [1], 2-Methyl-N-(piperidin-4-yl)-N-propylpropanamide is a strategically valuable intermediate or tool compound for CNS drug discovery programs targeting depression, anxiety disorders, or pain. The compound's favorable LogP of 1.18 and single HBD suggest adequate passive permeability for in vitro transporter assays and potential for CNS penetration in follow-up in vivo studies, making it a prudent selection for hit-to-lead or lead optimization phases.

Fragment-Based Drug Discovery (FBDD) and Library Design

The compound's high Fsp³ value of 0.917 [1] and intermediate molecular weight (212.33 g/mol) [1] align with modern fragment and lead-like library design principles that prioritize three-dimensional molecular complexity over flat, aromatic structures. This compound serves as an excellent starting point for fragment growing or linking strategies, particularly in programs where increased saturation is correlated with improved clinical success rates . The free piperidine amine provides a straightforward conjugation site for further elaboration.

Structure-Activity Relationship (SAR) Studies of Piperidine-Based Pharmacophores

For medicinal chemistry teams exploring the SAR of N-substituted piperidine amides, 2-Methyl-N-(piperidin-4-yl)-N-propylpropanamide offers a defined and commercially accessible reference point [1] from which systematic modifications can be benchmarked. Comparative data on LogP, HBD count, and Fsp³ provide quantitative baselines against which newly synthesized analogs can be evaluated for property improvements, enabling data-driven optimization of potency, selectivity, and ADME profiles.

Kinase Inhibitor Scaffold Diversification

The broader class of aminomethylpiperidine derivatives to which this compound structurally relates has demonstrated kinase inhibitory activity [1]. While direct data for this specific compound against kinase targets is not yet available, its structural features—including the tertiary amide and flexible N-propyl chain—provide a distinct chemotype for kinase inhibitor diversification programs seeking to expand intellectual property space or explore novel hinge-binding or allosteric modalities.

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